molecular formula C8H7NO3 B14842473 6-Formyl-4-methylpyridine-2-carboxylic acid

6-Formyl-4-methylpyridine-2-carboxylic acid

Cat. No.: B14842473
M. Wt: 165.15 g/mol
InChI Key: ACLLTSGYSPVICG-UHFFFAOYSA-N
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Description

6-Formyl-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring a formyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methylpyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 6-Carboxy-4-methylpyridine-2-carboxylic acid.

    Reduction: 6-Hydroxymethyl-4-methylpyridine-2-carboxylic acid.

    Substitution: 6-Formyl-4-bromomethylpyridine-2-carboxylic acid.

Scientific Research Applications

6-Formyl-4-methylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Formyl-4-methylpyridine-2-carboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal complex. In biological systems, its formyl and carboxylic acid groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

6-Formyl-4-methylpyridine-2-carboxylic acid can be compared with other similar compounds such as:

    6-Methylpyridine-2-carboxylic acid: Lacks the formyl group, which may result in different reactivity and applications.

    4-Methylpyridine-2-carboxylic acid:

    6-Formylpyridine-2-carboxylic acid: Lacks the methyl group at the 4-position, which may influence its reactivity and applications.

The presence of both the formyl and methyl groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-formyl-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-6(4-10)9-7(3-5)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

ACLLTSGYSPVICG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C=O

Origin of Product

United States

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